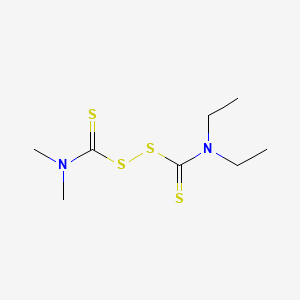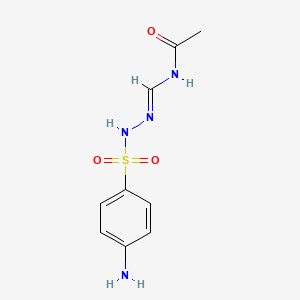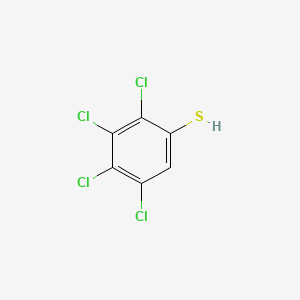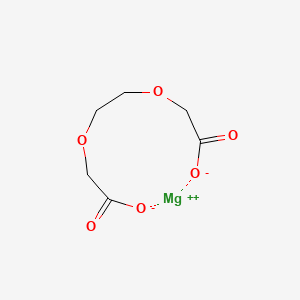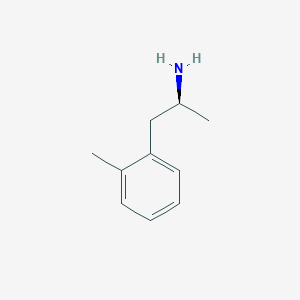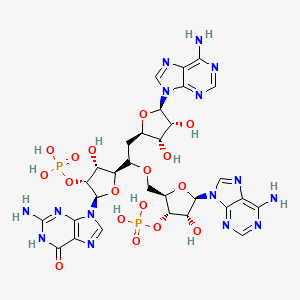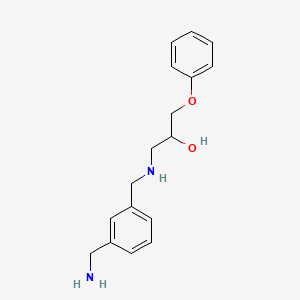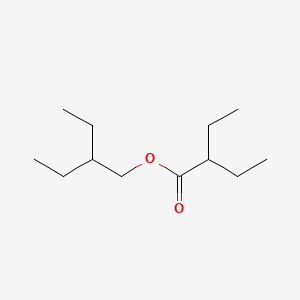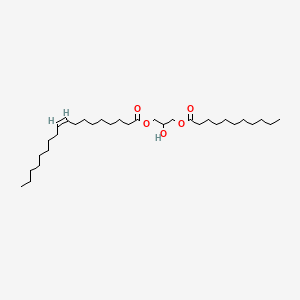
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is a chemical compound with the molecular formula C21H42O5. It is an ester formed from 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate typically involves the esterification of 9-octadecenoic acid (Z)- with 1,2,3-propanetriol undecanoate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations for controlled drug release.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its surfactant properties.
作用機序
The mechanism of action of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also be hydrolyzed by esterases to release 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Glyceryl monooleate: Similar in structure but contains only one ester group.
Triolein: Contains three ester groups and is used as a triglyceride in various applications.
Glyceryl dioleate: Contains two ester groups and is used as an emulsifier and surfactant.
Uniqueness
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is unique due to its specific ester linkage and the presence of the undecanoate group, which imparts distinct physicochemical properties
特性
CAS番号 |
92908-40-2 |
|---|---|
分子式 |
C32H60O5 |
分子量 |
524.8 g/mol |
IUPAC名 |
(2-hydroxy-3-undecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C32H60O5/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-32(35)37-29-30(33)28-36-31(34)26-24-22-20-12-10-8-6-4-2/h15-16,30,33H,3-14,17-29H2,1-2H3/b16-15- |
InChIキー |
QTHZDEIKSKHVTL-NXVVXOECSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
正規SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


